![molecular formula C10H10ClN3O2 B13924536 6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
6-Chloro-2-morpholinooxazolo[4,5-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring fused with an oxazole ring and a morpholine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The initial step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an appropriate amide with a halogenated ketone under acidic conditions.
Chlorination: The next step involves the introduction of the chloro group onto the pyridine ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The final step involves the substitution of the morpholine moiety onto the oxazole ring. This can be achieved through nucleophilic substitution reactions using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has shown promise as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar fused ring structure and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole ring and have been explored for their biological activities, including kinase inhibition and antiviral properties.
2-Thio-Containing Pyrimidines: These compounds possess a similar heterocyclic framework and have demonstrated diverse biological activities, such as antimicrobial and anticancer properties.
Uniqueness
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine is unique due to the presence of the chloro group on the pyridine ring and the morpholine moiety. These functional groups impart distinct chemical and biological properties to the compound, making it a valuable candidate for various research applications. The combination of these functional groups allows for unique interactions with molecular targets, enhancing its potential as a lead compound for drug development and other scientific research endeavors.
Propiedades
Fórmula molecular |
C10H10ClN3O2 |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
6-chloro-2-morpholin-4-yl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H10ClN3O2/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2 |
Clave InChI |
OZPCUPFBJYTNRS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=CN=C(C=C3O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


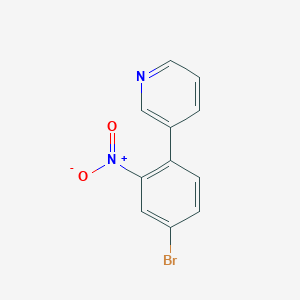

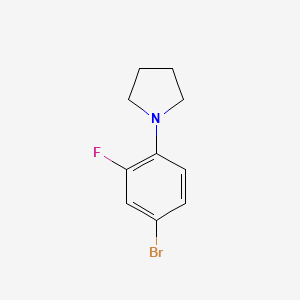

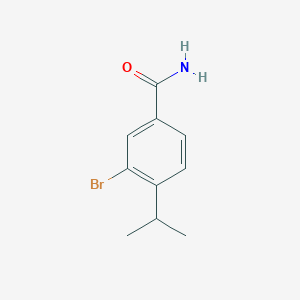

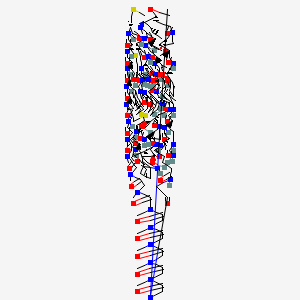
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)


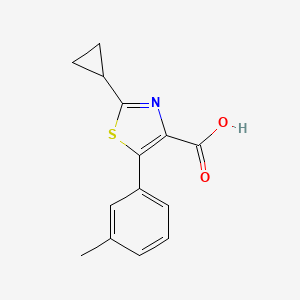
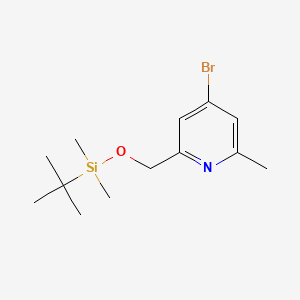
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)

